![molecular formula C5H9N3O2 B2940946 Ethyl 3-azidopropanoate CAS No. 40139-55-7](/img/structure/B2940946.png)
Ethyl 3-azidopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-azidopropanoate is a compound that comprises an ethyl ester and a terminal azide group with a 2-carbon linker . The azide can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The methyl ester groups can be hydrolyzed, reduced, or substituted under different conditions .
Synthesis Analysis
The synthesis of Ethyl 3-azidopropanoate involves several methods . One method involves the reaction with tris-(2-chloro-ethyl)-amine and triethylamine in benzene at 80°C for 8 hours . The yield of this reaction is approximately 90% .Scientific Research Applications
Ethyl 3-azidopropanoate: A Comprehensive Analysis of Scientific Research Applications
Click Chemistry: Ethyl 3-azidopropanoate contains an ethyl ester and a terminal azide group, which can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage. This reaction is pivotal in bioconjugation and the synthesis of complex molecules .
Synthesis of Heterocycles: The azide group in Ethyl 3-azidopropanoate is instrumental in synthesizing various heterocycles, including five-member rings with one heteroatom like pyrroles and those with two heteroatoms such as pyrazole, isoxazole, oxazole, thiazole, oxazine, and pyrimidine .
[3+m]-Cycloaddition Reactions: This compound plays a role in [3+m]-cycloaddition reactions involving azaoxyallyl cations as the 3-atom units, which are a powerful method for synthesizing nitrogen-containing heterocycles .
Multicomponent Synthesis: Ethyl 3-azidopropanoate can be used in multicomponent synthesis processes to create complex heterocycles, which are valuable in pharmaceutical and biological research .
Modification of Ester Groups: The methyl ester groups present in Ethyl 3-azidopropanoate can be hydrolyzed, reduced, or substituted under different conditions to yield various derivatives for research applications .
Infrared Spectroscopy: In scientific research, Ethyl 3-azidopropanoate can be analyzed using infrared spectroscopy to study its molecular vibrations and chemical bonds .
Mechanism of Action
Target of Action
Ethyl 3-azidopropanoate is a compound that comprises an ethyl ester and a terminal azide group with a 2-carbon linker . The primary targets of this compound are molecules with alkyne, BCN, and DBCO groups . These groups can react with the azide group of Ethyl 3-azidopropanoate via Click Chemistry .
Mode of Action
The azide group in Ethyl 3-azidopropanoate reacts with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This reaction allows the compound to bind to its targets and exert its effects. The methyl ester groups can be hydrolyzed, reduced, or substituted under different conditions .
Biochemical Pathways
The formation of a stable triazole linkage suggests that it may influence pathways involving molecules with alkyne, bcn, and dbco groups
Pharmacokinetics
The compound’s ability to form stable triazole linkages suggests that it may have good stability and bioavailability
Result of Action
The formation of a stable triazole linkage suggests that it may alter the function of its target molecules
Action Environment
The action of Ethyl 3-azidopropanoate may be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules could affect the compound’s stability and efficacy
properties
IUPAC Name |
ethyl 3-azidopropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2/c1-2-10-5(9)3-4-7-8-6/h2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNLPCLPOFWYNPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-azidopropanoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.